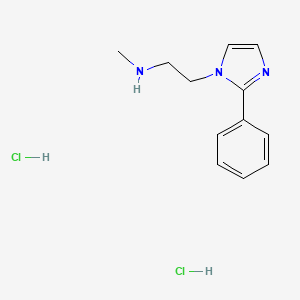

Dihydrochlorure de N-méthyl-2-(2-phényl-1H-imidazol-1-yl)éthanamine

Vue d'ensemble

Description

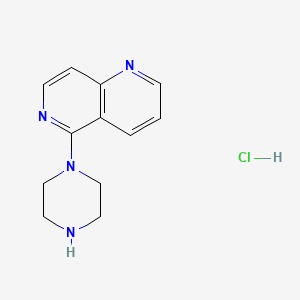

“N-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3•HCl and a molecular weight of 274.2 .

Molecular Structure Analysis

Imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Applications De Recherche Scientifique

Synthèse des médicaments pharmaceutiques

Les dérivés de l'imidazole sont des structures fondamentales dans de nombreux médicaments pharmaceutiques en raison de leur activité biologique. Le composé en question peut être utilisé pour synthétiser des médicaments ayant des propriétés antibactériennes, antimycobactériennes, anti-inflammatoires et antitumorales . Par exemple, il peut être un précurseur de composés ayant une activité antituberculeuse contre Mycobacterium tuberculosis .

Développement agrochimique

Dans l'industrie agrochimique, les dérivés de l'imidazole jouent un rôle crucial dans la création de pesticides et de fongicides. Le motif structural de l'imidazole est essentiel au développement de nouveaux agrochimiques qui peuvent aider à contrôler les ravageurs et les maladies affectant les cultures .

Matériaux fonctionnels

La polyvalence des dérivés de l'imidazole s'étend au développement de matériaux fonctionnels. Ces matériaux ont des applications dans divers domaines, notamment l'optoélectronique, la chimie des polymères et comme composants dans les cellules solaires .

Catalyse

L'imidazole et ses dérivés sont utilisés comme ligands en catalyse. Ils peuvent améliorer l'efficacité des réactions catalytiques, ce qui est essentiel dans les procédés industriels pour la synthèse de divers produits chimiques .

Méthodologie de synthèse organique

Le composé peut être impliqué dans le développement de nouvelles méthodologies de synthèse organique. Par exemple, il peut être utilisé dans des protocoles catalysés par des carbènes N-hétérocycliques (NHC) pour la synthèse d'imidazoles trisubstitués, qui sont précieux en chimie organique .

Activité antitumorale

Des dérivés spécifiques de l'imidazole ont montré un potentiel prometteur dans l'activité antitumorale. Ils peuvent être utilisés pour créer des composés qui présentent une activité significative contre diverses lignées de cellules cancéreuses, telles que MDA-MB-231, A375 et HCT116 .

Mécanisme D'action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Analyse Biochimique

Biochemical Properties

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound can interact with cytochrome P450 enzymes, affecting their metabolic activities . Additionally, it may bind to specific protein receptors, altering their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular functions . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activities . Additionally, the compound can interact with DNA-binding proteins, influencing gene expression by modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect the levels of metabolites within cells, altering the overall metabolic flux . These interactions highlight its role in modulating biochemical processes at the metabolic level.

Transport and Distribution

The transport and distribution of n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. These properties determine the compound’s localization and accumulation in target tissues.

Propriétés

IUPAC Name |

N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAPVOXLVJXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.